molecular formula C₄₀H₅₀D₆ B1152083 Lycopene-d6

Lycopene-d6

Cat. No.: B1152083
M. Wt: 542.91
Attention: For research use only. Not for human or veterinary use.
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Description

Lycopene-d6 is a deuterated isotopologue of lycopene, a carotenoid pigment found in tomatoes and other red fruits. Deuterated compounds like this compound are synthesized by replacing six hydrogen atoms with deuterium (²H) at specific molecular positions. This modification enhances its utility in quantitative analytical methods, such as mass spectrometry (MS), where it serves as an internal standard to improve the precision of lycopene quantification in biological matrices . The deuterated form retains the biological relevance of lycopene while offering distinct physicochemical advantages for research applications.

Properties

Molecular Formula

C₄₀H₅₀D₆

Molecular Weight

542.91

Synonyms

ψ,ψ-Carotene-d6;  all-trans-Lycopene-d6;  C.I. 75125-d6;  Lyco Vit-d6;  Lycopene 7-d6;  Lycored-d6;  NSC 407322-d6;  Redivivo-d6;  all-trans-Lycopene-d6;  trans-Lycopene-d6; _x000B_

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lycopene vs. Lycopene-d6

While lycopene and this compound share identical molecular structures except for isotopic substitution, key differences include:

Property Lycopene This compound
Molecular Weight 536.87 g/mol 542.93 g/mol
Isotopic Composition Natural abundance (¹H) Six deuterium atoms (²H)
Stability in Analysis Subject to matrix effects Minimizes ion suppression in MS
Applications Dietary supplements Internal standard in research

This compound’s isotopic labeling allows for precise differentiation from endogenous lycopene during MS analysis, reducing variability in pharmacokinetic and metabolic studies .

Other Carotenoids: β-Carotene and Lutein

β-carotene and lutein are structurally analogous carotenoids but differ in functional groups and biological pathways:

Property Lycopene β-Carotene Lutein
Oxygenation Non-oxygenated Non-oxygenated Oxygenated (hydroxyl groups)
Bioactivity Antioxidant, anti-cancer Provitamin A, antioxidant Eye health, anti-inflammatory
Deuterated Forms This compound β-Carotene-d8 Lutein-d4

Comparison with Functionally Similar Deuterated Compounds

Role in Analytical Chemistry

This compound is functionally comparable to other deuterated internal standards, such as Vitamin E-d6 and Retinol-d4, which are used to quantify fat-soluble vitamins. However, lycopene’s conjugated polyene structure necessitates distinct extraction protocols (e.g., solid-phase extraction) to avoid degradation during sample preparation .

Detection Limits and Recovery Rates

Studies using this compound report recovery rates of 92–98% in human plasma, outperforming non-deuterated lycopene (recovery: 75–85%) due to reduced interference from isotopic overlap . In contrast, deuterated Vitamin E-d6 achieves similar recovery (90–95%) but requires higher ionization voltages in MS, increasing operational costs .

Research Findings and Gaps

Key Studies

  • In Vitro vs. In Vivo Utility : this compound has been critical in validating lycopene’s bioavailability in human trials, addressing limitations of in vitro models that overestimate absorption rates .
  • Cancer Research: A 2021 review noted that lycopene’s anti-metastatic effects, observed in vitro, require validation using deuterated forms in animal models to account for metabolic variability .

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